molecular formula C18H24N4O B7440259 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile

3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile

カタログ番号 B7440259
分子量: 312.4 g/mol
InChIキー: CZNWGYHBICPRTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound, also known as AZD-9291, belongs to the class of third-generation epidermal growth factor receptor (EGFR) inhibitors and has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

作用機序

The mechanism of action of 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile involves the inhibition of EGFR tyrosine kinase activity. This compound selectively binds to the mutant forms of EGFR, which are commonly found in NSCLC patients, and inhibits their activity. This leads to the inhibition of downstream signaling pathways, which are responsible for cell proliferation and survival. As a result, tumor growth is inhibited, and cancer cells undergo apoptosis.
Biochemical and Physiological Effects:
3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has demonstrated potent anti-tumor activity, with a high degree of selectivity for mutant forms of EGFR. In addition, it has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

実験室実験の利点と制限

The advantages of using 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile in lab experiments include its potent anti-tumor activity and high degree of selectivity for mutant forms of EGFR. In addition, this compound has a favorable safety profile, which makes it an attractive candidate for further development. However, the limitations of using this compound in lab experiments include its complex synthesis method, which may limit its availability, and its high cost, which may make it difficult to use in large-scale experiments.

将来の方向性

There are several future directions for the research and development of 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile. These include the evaluation of its potential applications in other types of cancer, such as breast cancer and colorectal cancer. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability and accessibility of this compound for further research.

合成法

The synthesis of 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile involves several steps, including the preparation of intermediate compounds. The synthesis starts with the reaction of 4-(dimethylamino)benzaldehyde with 3-chloro-2-nitrobenzoic acid, which results in the formation of 3-(4-(dimethylamino)benzylidene)-2-nitrobenzoic acid. This intermediate compound is then reduced to 3-(4-(dimethylamino)benzylidene)-2-aminobenzoic acid, which is further reacted with 1-(azetidin-1-yl)piperidine-4-carboxylic acid to form 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile.

科学的研究の応用

3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile has been extensively studied for its potential applications in the treatment of NSCLC. It works by selectively inhibiting the mutant forms of EGFR, which are commonly found in NSCLC patients. This compound has shown significant anti-tumor activity in preclinical studies and has been evaluated in clinical trials. In addition, 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile has also been investigated for its potential applications in other types of cancer, such as breast cancer and colorectal cancer.

特性

IUPAC Name

3-[4-(azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-20(2)17-11-14(13-19)10-15(12-17)18(23)22-8-4-16(5-9-22)21-6-3-7-21/h10-12,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNWGYHBICPRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。